Pentafluorophenylhydrazine

Catalog No.
S565627
CAS No.
828-73-9
M.F
C6H3F5N2
M. Wt
198.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenylhydrazine

CAS Number

828-73-9

Product Name

Pentafluorophenylhydrazine

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)hydrazine

Molecular Formula

C6H3F5N2

Molecular Weight

198.09 g/mol

InChI

InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2

InChI Key

BYCUWCJUPSUFBX-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN

Synonyms

(pentafluorophenyl)hydrazine, pentafluorophenylhydrazine

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN

Pentafluorophenylhydrazine (PFPH) is a chemical compound with the formula C6H3F5N2. It is a derivative of hydrazine (N2H4) where a phenyl ring (C6H5) has one hydrogen atom replaced by a pentafluorophenyl group (C6F5). PFPH is known for its reactivity and is used in various scientific research applications [].


Molecular Structure Analysis

PFPH has a unique structure with two key features:

  • Pentafluorophenyl Group: The presence of five fluorine atoms attached to the phenyl ring makes the molecule highly electron-withdrawing. This fluorine substitution affects the overall reactivity of the molecule.
  • Hydrazine Moiety: The N-N bond in the hydrazine moiety is a reactive functional group. It can readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones [].

Chemical Reactions Analysis

PFPH is involved in several important chemical reactions:

  • Synthesis: PFPH can be synthesized by the reaction of diazonium salts with pentafluorophenylhydrazine. The reaction is shown below []:

ArN2+ + C6F5NH2 -> C6F5N=N-Ar + N2 (g)

where Ar represents an aromatic group.

  • Formation of Hydrazones: PFPH reacts with carbonyl compounds to form hydrazones. This reaction is useful for the identification and characterization of carbonyl-containing molecules.

R-C=O + C6F5N2H2 -> R-C=N-N(C6F5)H + H2O

  • Reductive Cleavage: PFPH can be used as a reducing agent for certain functional groups, such as nitro groups (-NO2).

Physical And Chemical Properties Analysis

  • Molecular Formula: C6H3F5N2
  • Molecular Weight: 198.09 g/mol []
  • Melting Point: 82-84 °C []
  • Boiling Point: Decomposes at high temperature []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and dimethylformamide []
  • Stability: Sensitive to moisture and light []

Mechanism of Action (Not Applicable)

PFPH is not typically used in biological systems and does not have a well-defined mechanism of action in that context.

PFPH is a toxic and corrosive compound. It can cause irritation to skin, eyes, and respiratory system. It is also flammable and can react violently with strong oxidizers [].

  • Acute Toxicity: LD50 (oral, rat) = 140 mg/kg []
  • Personal Protective Equipment: When handling PFPH, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Derivatization Reagent:

PFPH is commonly used as a derivatization reagent in analytical chemistry. Derivatization involves modifying a molecule to make it more amenable to analysis by techniques like chromatography or mass spectrometry. PFPH reacts with carbonyl compounds (such as aldehydes and ketones) to form hydrazones. These hydrazones are often more volatile and easier to separate and identify than the original carbonyl compounds.

For example, PFPH is used to derivatize carbonyl groups in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) . This technique is used in various studies, including metabolomics and lipidomics, to identify and quantify metabolites and lipids in biological samples.

Synthesis of Organic Compounds:

PFPH can be used as a building block in the synthesis of various organic compounds. For instance, it can be used to prepare fluorinated hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials .

XLogP3

1.7

Melting Point

75.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

828-73-9

Wikipedia

(Pentafluorophenyl)hydrazine

Dates

Modify: 2023-08-15

A rapid, sensitive and solvent-less method for determination of malonaldehyde in meat by stir bar sorptive extraction coupled thermal desorption and gas chromatography/mass spectrometry with in situ derivatization

Eric Dongliang Ruan, Jennifer Aalhus, Manuel Juárez
PMID: 25380494   DOI: 10.1002/rcm.7058

Abstract

The traditional methods for analysis of malonaldehyde (MDA), such as the thiobarbituric acid (TBA) assay, require strong acidity at high temperature for derivatization and lack specificity in analysis. Stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) with in situ derivatization using pentafluorophenylhydrazine (PFPH) under mild conditions is an emerging technique for MDA analysis.
MDA in meat was derivatized with PFPH at pH ~4 for 1 h at room temperature, forming a relative stable derivative of MDA-PFPH. The derivative of MDA-PFPH was simultaneously extracted using SBSE. Then, MDA-PFPH was thermally released and quantitatively analyzed by GC/MS in selected ion monitoring (SIM) mode.
The method of SBSE-TD-GC/MS for MDA analysis with in situ derivatization was optimized and validated with good linearity, specificity and limit of detection/quantification (LOD/LOQ). The method was successfully applied for analysis of MDA in raw and cooked meat (pork).
The SBSE-TD-GC/MS method was suitable to monitor and analyze MDA in meat samples at trace levels. The simple, sensitive and solvent-less method with moderated in situ derivatization can be applied for analysis of MDA in a wide variety of foods and biological samples.


Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA

Jie Li, Elvis M K Leung, Martin M F Choi, Wan Chan
PMID: 23423125   DOI: 10.1007/s00216-013-6823-3

Abstract

Apurinic/apyrimidinic (AP) sites are common DNA lesions arising from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases. Due to the strong association of AP site formation with physically/chemically induced DNA damage, quantifying AP sites provides important information for risk assessment of exposure to genotoxins and oxidative stress. However, rigorous quantification of AP sites in DNA has been hampered by technical problems relating to the sensitivity and selectivity of existing analytical methods. We have developed a new isotope dilution liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) method for the rigorous quantification of AP sites in genomic DNA. The method entails enzymatic digestion of AP site-containing DNA by endo- and exonucleases, derivatization with pentafluorophenylhydrazine (PFPH), addition of an isotopically labeled PFPH derivative as internal standard, and quantification by LC-MS/MS. The combination of PFPH derivatization with LC-MS/MS analysis on a triple quadrupole mass spectrometer allows for sensitive and selective quantification of AP sites in DNA at a detection limit of 6.5 fmol, corresponding to 4 AP sites/10(9) nt in 5 μg of DNA, which is at least ten times more sensitive than existing analytical methods. The protocol was validated by AP site-containing oligonucleotides and applied in quantifying methyl methanesulfonate-induced formation of AP sites in cellular DNA.


Carbonyl compounds in gas and particle phases of mainstream cigarette smoke

Xiaobing Pang, Alastair C Lewis
PMID: 21925713   DOI: 10.1016/j.scitotenv.2011.07.065

Abstract

Carbonyl compounds (carbonyls) are important constituents of cigarette smoke and some are toxic and may be carcinogenic or mutagenic to humans. In this study carbonyl emissions in the gas and particle phases of mainstream cigarette smoke were assessed by GC-MS with pentafluorophenyl hydrazine (PFPH) derivatization. Seven brands of cigarettes and one brand of cigar common in the UK market and having differing nicotine, tar and carbon monoxide yields were investigated. Sixteen carbonyl components were identified in gaseous emissions and twenty in the particle phase. In the gaseous emissions, acetaldehyde presented as the predominant species, followed by formaldehyde, 2-propenal, and pentanal. In the particulate emissions, 1-hydroxy-2-propanone was the most abundant followed by formaldehyde, benzaldehyde, and 2,5-dimethylbenzaldehyde. Significant differences were found in carbonyl emissions among the brands of cigarettes. The gaseous carbonyl emissions varied in the range of 216-405 μg cigarette(-1) (μg cig(-1)) and the particulate carbonyl emissions varied in the range of 23-127 μg cig(-1). Positive correlations were found between the total emission of carbonyls, tar yield and carbon monoxide yield. Similar gas/particle (G/P) partitioning ratios of carbonyls were found among all cigarettes, which implies that G/P partitions of carbonyls in smoke mainly depend on the physical properties of the carbonyls. The gaseous carbonyl emissions were enhanced by 40% to 130% when some of the water, accounting for 8-12% of cigarettes in mass, was removed from the tobacco. Non-filtered cigarettes showed significantly higher carbonyl emissions compared to their filtered equivalents. Carbonyl particulate accounted for 11-19% by mass of total particulate matter from tobacco smoke. The cigar generated 806 μg cig(-1) gaseous and 141 μg cig(-1) particulate carbonyls, which is 2-4 times greater than the cigarettes.


Strategy for the identification of key odorants: application to shrimp aroma

S Rochat, J Egger, A Chaintreau
PMID: 19651413   DOI: 10.1016/j.chroma.2009.07.014

Abstract

The GC-SNIF technique was used to obtain the olfactograms of shrimps, and their impact odorants were identified by MS hyphenated to the GC/olfactometric system and by comprehensive two-dimensional GC hyphenated to a time-of-flight MS. Confirming these identifications by their linear retention indices required application of a new strategy to compare retention indices between both instruments and with the in-house database. The aldehydes were confirmed by using their pentafluorophenylhydrazone derivatives, and 2-ethyl-3,5-dimethyl pyrazine had to be resolved from co-eluting compounds and then identified by multidimensional GC hyphenated to an MS and a sniff port. In both shrimp products, the most important odorants were trimethylamine, 2-acetyl-1-pyrroline, and 2-ethyl-3,5-dimethyl pyrazine, together with common carbonyl compounds.


Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method

Xiaobing Pang, Alastair C Lewis, Jacqueline F Hamilton
PMID: 21645717   DOI: 10.1016/j.talanta.2011.03.072

Abstract

The classical analytical method for gaseous carbonyl measurements based on solid sorbent coated with 2,4-dinitrophenylhydrazine (DNPH) and analysis by HPLC/UV suffers from limited resolution of carbonyls with similar molecular structures and high molecular weights. In this paper, we report the development of a sensitive and reliable analytical method for simultaneous determination of 21 airborne carbonyls within the C(1)-C(9) range. Carbonyls were collected on a sampling tube filled with 100mg Tenax TA (60-80 mesh) sorbent coated with 1 μmol pentafluorophenyl hydrazine (PFPH), followed by solvent desorption and analysis by gas chromatography (GC)/mass spectrometry (MS). Common carbonyl gases including formaldehyde, acetaldehyde, butyraldehyde, hexaldehyde and benzaldehyde at ppbv levels were collected with efficiency greater than 90% onto sampling tubes at a flow rate of 100 mL min(-1). The limits of detection (LODs, signal/noise=3) of the tested carbonyls were in the range of 0.08-0.20 ppbv for a sampled volume of 24.0 L. These limits are less than or comparable with those that can be obtained using the DNPH-HPLC method. The method has been field-tested both in ambient air of York and in diluted cigarette smoke. Comparing field tests with the classical DNPH-HPLC method, good agreement was displayed between the two methods for the same carbonyls, but with more carbonyl species detected by the PFPH-GC/MS method. The PFPH-GC/MS method provides better molecular separation for carbonyls with similar structures, is highly sensitivity and gives confirmation of identification by structures when detected using MS.


Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry

J F Sheen, G R Her
PMID: 15700167   DOI: 10.1007/s00216-004-2877-6

Abstract

Two carbonyl compounds, nabumetone and testosterone, were derivatized with pentafluorophenyl hydrazine (PFPH) and analyzed by atmospheric-pressure chemical-ionization mass spectrometry. The PFPH derivatives underwent dissociative electron capture in negative-ion APCI (ECAPCI) and gave intense [M-20](-) ions in the mass spectra. In positive-ion APCI, the PFPH derivatives underwent efficient protonation and gave intense [M + H](+) ions in the mass spectra. In CID, the major product ions of the [M-20](-) ions in ECAPCI corresponded to the partial moiety of PFPH. In contrast, the major product ions of [M + H](+) corresponded to the partial moiety of the analyte. By using selected reaction monitoring (SRM) detection, low pg of nabumetone (1 pg) and testosterone (7 pg) could be detected in both ECAPCI and positive-ion APCI. In comparison with the detection limits (SRM) of the underivatized analytes, use of the PFPH derivatives resulted in 2500-fold and 35-fold sensitivity enhancements for nabumetone and testosterone, respectively. The PFPH derivatives were applied to the analysis of nabumetone and testosterone in human plasma by both ECAPCI and positive-ion APCI and were found to enable detection of 0.1 ng mL(-1) nabumetone in spiked plasma. For testosterone, endogenous testosterone in female plasma was detected in both ECAPCI and positive-ion APCI.


Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography

Rene Thomas Rivero, Vinod Topiwala
PMID: 15386025   DOI:

Abstract

The objective of this research was the application of headspace (HS)-solid-phase microextraction (SPME) for the quantitation of formaldehyde present in raw materials and cosmetic formulations. The formaldehyde was derivatized in situ first with pentafluorophenylhydrazine (PFPH), to form a derivative hydrazone. The formed hydrozone was adsorbed on a SPME fiber during headspace extraction under controlled conditions (time, temperature, volume, etc.). After the adsorption step, the SPME fiber was directly transferred into the gas chromatography (GC) injection port in which the analytes were thermally desorbed. Deuterated acetone was used as an internal standard (IS) in order to quantitate the formaldehyde content. For the experiment, a gas chromatograph equipped with a flame ionization detector (GC/FID) was employed. A gas chromatograph/mass spectrometer (GC/MS) was used for the qualitative confirmation of results in this work.


HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices

Elena E Stashenko, Amanda L Mora, Martha E Cervantes, Jairo R Martínez
PMID: 16884590   DOI: 10.1093/chromsci/44.6.347

Abstract

Specific chromatographic methodologies are developed for the analysis of carboxylic acids (C(2)-C(6), benzoic) and aldehydes (C(2)-C(10)) of low molecular weight in diverse matrices, such as air, automotive exhaust gases, human breath, and aqueous matrices. For carboxylic acids, the method is based on their reaction with pentafluorobenzyl bromide in aqueous solution, followed by the separation and identification of the resultant pentafluorobenzyl esters by means of headspace (HS)-solid-phase microextraction (SPME) combined with gas chromatography (GC) and electron capture detection (ECD). Detection limits in the microg/m(3) range are reached, with relative standard deviation (RSD) less than 10% and linear response (R(2) > 0.99) over two orders of magnitude. The analytical methodology for aldehydes is based on SPME with simultaneous derivatization of the analytes on the fiber, by reaction with pentafluorophenylhydrazine. The derivatization reagent is previously deposited on the SPME fiber, which is then exposed to the gaseous matrix or the HS of the sample solution. The pentafluorophenyl hydrazones formed on the fiber are analyzed selectively by means of GC-ECD, with detection limits in the ng/m(3) range, RSD less than 10%, and linear response (R(2) > 0.99) over two orders of magnitude.


Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA

Michael Otteneder, John P Plastaras, Lawrence J Marnett
PMID: 11896677   DOI: 10.1021/tx010105v

Abstract

Malondialdehyde is a ubiquitous product of lipid peroxidation that reacts with DNA to form premutagenic lesions. Principal among them is pyrimido-[1,2-alpha]purin-10(3H)-one (M(1)G). M(1)G has recently been found to be a reactive electrophile in DNA that couples with amines at basic pH or hydroxylamines at neutral pH. We explored the reaction of M(1)G with hydrazines because of the possibility that the latter could act as bifunctional nucleophiles to strip the malondialdehyde equivalent from DNA. Pentafluorophenylhydrazine reacted rapidly with M(1)G to form a hydrazone conjugate. This hydrazone was stable at room temperature and did not cyclize to form the corresponding pyrazole. In contrast, phenylhydrazine and benzylhydrazine reacted with M(1)G to form phenylpyrazole and benzylpyrazole, respectively. Pentafluorobenzylhydrazine reacted rapidly with M(1)G to form pentafluorobenzylpyrazole and dG in near quantitative yield. This reaction formed the basis for a quantitative assay for the presence of M(1)G or M(1)G equivalents in DNA or protein that utilized gas chromatography/negative chemical ionization mass spectrometry. The assay was extended to the oxopropenyl donors, M(1)A, base propenal, and N(epsilon)-3-oxopropenyl-lysine. Analysis of DNA treated with bleomycin demonstrated a linear increase in the level of oxopropenyl groups that plateaued at approximately 1 oxopropenyl group/100 bases at a bleomycin concentration of 200 microM. Parallel analysis of M(1)G in the samples revealed that this adduct represents a small fraction of the total oxopropenyl units generated in DNA by treatment with bleomycin.


Comparison of extraction methods and detection systems in the gas chromatographic analysis of volatile carbonyl compounds

E E Stashenko, M C Ferreira, L G Sequeda, J R Martínez, J W Wong
PMID: 9335127   DOI: 10.1016/s0021-9673(97)00446-9

Abstract

High-resolution gas chromatography (HRGC) with electron-capture detection (ECD), nitrogen-phosphorus detection (NPD), flame ionization detection (FID) or with mass spectrometry-selected ion monitoring (MS-SIM) was used in the analysis of volatile carbonyl compounds. Eighteen carbonyl compounds that are typically produced during lipid peroxidation were derivatized quantitatively with pentafluorophenylhydrazine (PFPH) at room temperature, to afford their corresponding water-insoluble hydrazones. These derivatives were extracted into non-polar phases by means of either liquid-liquid extraction (LLE) (hexane) or solid-phase extraction (SPE) on 3 ml C18 octadecyl-bonded phase cartridges. Detection limits of 10(-14) and 10(-12) mol/ml per aldehyde were achieved with the ECD and MS-SIM systems, respectively. The effects of extraction conditions on sensitivity and recovery were determined by performing parallel HRGC-ECD and HRGC-MS-SIM analyses of pentafluorophenylhydrazones of the eighteen compounds under study. Recoveries of 51.4-78.9 +/- 1.2-4.5 and 80.9-98.3 +/- 1.0-3.5% were obtained with LLE and SPE, respectively. The method was applied to the analysis of the volatile carbonyl compounds in various heated vegetable oils (corn, palm or sunflower) and to the analysis of volatile aldehydes in human urine.


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